molecular formula C12H8FNO3 B6345180 5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95% CAS No. 31695-66-6

5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6345180
CAS RN: 31695-66-6
M. Wt: 233.19 g/mol
InChI Key: CSPFUMHTRJPURT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-hydroxynicotinic acid (5-F-HNA) is an organic compound with the chemical formula C8H7FO2. It is an important intermediate in the synthesis of a variety of organic compounds and has a wide range of applications in the pharmaceutical, agrochemical, and biotechnological industries. 5-F-HNA has been studied extensively in recent years due to its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease.

Scientific Research Applications

5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including 4-fluorobenzaldehyde, 4-fluoroacetophenone, and 4-chloroaniline. It has also been used in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and anti-Alzheimer’s drugs. 5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95% has also been used in the synthesis of various biotechnological compounds, such as enzymes, proteins, and nucleic acids.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is known to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95% are not yet fully understood. However, it is known to have a number of beneficial effects, including the inhibition of acetylcholinesterase, the inhibition of monoamine oxidase, and the inhibition of glutamate release. It is also known to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95% has a number of advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized through a variety of methods. It is also a relatively stable compound and can be stored for long periods of time without degradation. However, there are also some limitations to its use in lab experiments. It is a relatively toxic compound and should be handled with care. It is also a relatively reactive compound and should be handled with appropriate safety precautions.

Future Directions

There are a number of potential future directions for research on 5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its synthesis and use in the synthesis of other organic compounds is also warranted. Finally, further research into its safety and toxicity is also necessary to ensure its safe and effective use in the laboratory and in the clinic.

Synthesis Methods

5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95% can be synthesized through a variety of methods, including the Fischer indole synthesis, the Knoevenagel condensation, and the Ullmann reaction. The most common and efficient method is the Fischer indole synthesis, which involves the reaction of 4-fluorophenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction yields 5-(4-Fluorophenyl)-2-hydroxynicotinic acid, 95% as the primary product, with other byproducts such as 4-fluorobenzaldehyde and 4-fluoroacetophenone.

properties

IUPAC Name

5-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPFUMHTRJPURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433807
Record name 5-(4-FLUOROPHENYL)-2-HYDROXYNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-2-hydroxynicotinic acid

CAS RN

31695-66-6
Record name 5-(4-FLUOROPHENYL)-2-HYDROXYNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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